N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chloro, methoxy, and methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a substituted hydrazine and a suitable diketone or ketoester can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Substitution Reactions: The introduction of chloro, methoxy, and methyl groups is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation and methylation can be achieved using methanol and methyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones. For example, nucleophilic aromatic substitution can replace chloro groups with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, ammonia, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl group, which may affect its binding affinity and specificity.
N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the chloro group on the 3-position, potentially altering its reactivity and biological activity.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both chloro and methoxy groups, along with the pyrazolo[3,4-d]pyrimidine core, provides a distinct profile that can be exploited for targeted applications in medicinal chemistry and other fields.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-3-5-13(8-15(11)21)26-19-14(9-24-26)18(22-10-23-19)25-16-7-12(20)4-6-17(16)27-2/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINFRVPKUUIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=CC(=C4)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.